molecular formula C30H48O4 B1255178 17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B1255178
M. Wt: 472.7 g/mol
InChI Key: GBJKHDVRXAVITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alisol B is a triterpenoid compound derived from the rhizome of Alisma orientale, a plant commonly used in traditional Chinese medicine. It has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-melanogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alisol B can be isolated from Alisma orientale using various chromatographic techniques. One common method involves centrifugal partition chromatography coupled with evaporative light scattering detection. The chloroform-soluble extract of Alisma orientale is separated using a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water . Another method involves supercritical fluid extraction followed by high-speed counter-current chromatography .

Industrial Production Methods

For industrial production, supercritical fluid extraction combined with high-speed counter-current chromatography is often employed. This method is efficient and yields high-purity Alisol B. The solvent system typically used is a mixture of n-hexane, ethyl acetate, methanol, and water in specific ratios .

Chemical Reactions Analysis

Types of Reactions

Alisol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of Alisol B, such as Alisol B 23-acetate and Alisol A 24-acetate .

Scientific Research Applications

Mechanism of Action

Alisol B exerts its effects through multiple molecular pathways. It induces autophagy by mobilizing intracellular calcium and activating the CaMKK-AMPK-mammalian target of rapamycin pathway. This leads to endoplasmic reticulum stress and unfolded protein responses, ultimately causing apoptotic cell death . Additionally, it inhibits melanin production by downregulating the microphthalmia-associated transcription factor and reducing the phosphorylation of CREB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alisol B is unique due to its potent ability to induce autophagy and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies. Its inhibitory effect on melanin production also sets it apart as a potential natural whitening agent .

Properties

IUPAC Name

17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJKHDVRXAVITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

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